3-Isopropyl pentafluoroethylbenzene
Description
3-Isopropyl pentafluoroethylbenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with an isopropyl group (-C(CH₃)₂) and a pentafluoroethyl group (-CF₂CF₃). The pentafluoroethyl substituent imparts high electronegativity, thermal stability, and lipophilicity, making the compound valuable in applications such as agrochemicals, pharmaceuticals, and specialty materials .
Properties
CAS No. |
1447671-75-1 |
|---|---|
Molecular Formula |
C11H11F5 |
Molecular Weight |
238.20 |
IUPAC Name |
1-(1,1,2,2,2-pentafluoroethyl)-3-propan-2-ylbenzene |
InChI |
InChI=1S/C11H11F5/c1-7(2)8-4-3-5-9(6-8)10(12,13)11(14,15)16/h3-7H,1-2H3 |
InChI Key |
ZLXBAGXQGXDLIA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)C(C(F)(F)F)(F)F |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-isopropyl pentafluoroethylbenzene with compounds sharing structural or functional similarities, based on evidence:
Key Observations:
- Fluorination Impact: The pentafluoroethyl group in this compound enhances polarity and chemical stability compared to non-fluorinated analogs like 3-phenyldodecane . This contrasts with trifluoromethyl-substituted pyridines (), where fluorine improves bioactivity but reduces thermal stability relative to perfluoroalkyl groups.
- Functional Group Reactivity : Boronic ester derivatives (e.g., 3-isopropylbenzeneboronic acid ethylene glycol ester) are reactive in cross-coupling reactions, whereas the pentafluoroethyl group in the target compound may instead serve as an electron-withdrawing moiety, directing electrophilic substitution reactions .
Physicochemical and Application Differences
| Property | This compound | 3-Trifluoromethyl-2-pyridinesulfonamide | 3-Phenyldodecane |
|---|---|---|---|
| Polarity | High (due to -CF₂CF₃) | Moderate (pyridine + -CF₃) | Low (non-polar alkyl) |
| Thermal Stability | Very high (C-F bond strength) | Moderate | Low |
| Bioactivity | Potential agrochemical intermediate | High (pesticide/pharmaceutical use) | None |
| Industrial Use | Specialty fluorinated chemicals | Drug synthesis | Surfactants/solvents |
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